molecular formula C14H19NO3 B311859 Ethyl 4-(pentanoylamino)benzoate

Ethyl 4-(pentanoylamino)benzoate

Cat. No.: B311859
M. Wt: 249.3 g/mol
InChI Key: FGUZNRRPWKFLCV-UHFFFAOYSA-N
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Description

Ethyl 4-(pentanoylamino)benzoate is an ethyl ester derivative of 4-aminobenzoic acid, modified at the para position with a pentanoylamino (-NHCOC₄H₉) group. The compound’s core structure comprises a benzoate ester with an amide-linked pentanoyl chain, which may influence its solubility, reactivity, and biological activity. This article compares its properties with similar ethyl benzoate derivatives, focusing on substituent effects and applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

ethyl 4-(pentanoylamino)benzoate

InChI

InChI=1S/C14H19NO3/c1-3-5-6-13(16)15-12-9-7-11(8-10-12)14(17)18-4-2/h7-10H,3-6H2,1-2H3,(H,15,16)

InChI Key

FGUZNRRPWKFLCV-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogs

The following ethyl benzoate derivatives are structurally and functionally relevant:

Ethyl 4-aminobenzoate (Ethyl 4-AB): Parent compound with an unmodified amino group.

Ethyl 4-(butylamino)benzoate (CAS 94-32-6): Features a butylamino (-NHCH₂CH₂CH₂CH₃) group .

Ethyl 4-(phenylamino)benzoate (CAS 64878-66-6): Substituted with a phenylamino (-NHC₆H₅) group .

Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino (-N(CH₃)₂) group .

Ethyl 4-(carbamoylamino)benzoate: Includes a urea-derived carbamoylamino (-NHCONH₂) group .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Group Solubility Insights
Ethyl 4-(pentanoylamino)benzoate* 263.3 (calculated) ~60-70 (estimated) Pentanoylamino (-NHCOC₄H₉) Likely soluble in organic solvents (e.g., DMSO, chloroform)
Ethyl 4-aminobenzoate 165.19 89-92 Amino (-NH₂) Soluble in acidic aqueous media
Ethyl 4-(butylamino)benzoate 221.3 68-70 Butylamino (-NHCH₂CH₂CH₂CH₃) High solubility in DMSO
Ethyl 4-(phenylamino)benzoate 241.28 Not reported Phenylamino (-NHC₆H₅) Likely lipophilic due to aromatic group
Ethyl 4-(dimethylamino)benzoate 207.26 Not reported Dimethylamino (-N(CH₃)₂) High solubility in polar aprotic solvents

*Estimated properties based on analogs.

Reactivity in Polymer Chemistry

  • Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of conversion and improved physical properties .
  • Ethyl 4-(carbamoylamino)benzoate derivatives are explored as aquaporin-3 and -7 inhibitors, suggesting bioactivity influenced by the carbamoyl group’s hydrogen-bonding capacity .

Antimicrobial Potential

  • SABA1 (ethyl 4-sulfonamidobenzamide analog) exhibits MIC values of 0.45–0.9 mM against E. coli, highlighting the role of sulfonamide groups in antimicrobial activity .
  • This compound’s amide group may confer similar bioactivity, though direct evidence is lacking.

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